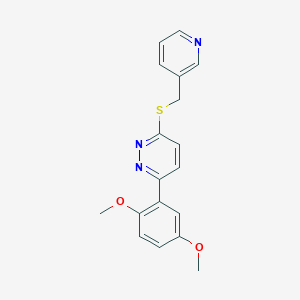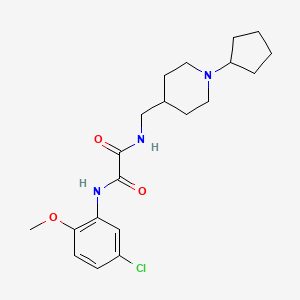
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a novel compound with potential applications in scientific research. This compound has attracted significant attention due to its unique chemical structure and potential biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine is not fully understood. However, it is believed to work by inhibiting the activity of specific enzymes, including tyrosine kinase and phosphodiesterase. This inhibition leads to a decrease in the production of certain signaling molecules, resulting in anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has been shown to exhibit several biochemical and physiological effects. These include inhibition of tyrosine kinase and phosphodiesterase activity, anti-inflammatory effects, and anti-tumor effects. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine in lab experiments is its potent inhibitory activity against specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that the mechanism of action of this compound is not fully understood, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for use as a research tool. Finally, research on the safety and toxicity of this compound is needed to evaluate its potential for clinical use.
Métodos De Síntesis
The synthesis of 3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine-3-carboxylic acid hydrazide to form the corresponding hydrazone. This hydrazone is then reacted with 3-(bromomethyl)pyridine to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including tyrosine kinase and phosphodiesterase. Additionally, it has been demonstrated to have anti-inflammatory and anti-tumor properties. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-22-14-5-7-17(23-2)15(10-14)16-6-8-18(21-20-16)24-12-13-4-3-9-19-11-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQHVURQKLKGLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)-6-((pyridin-3-ylmethyl)thio)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(5-methyl-2-phenylpyrazol-3-yl)amino]acetate](/img/structure/B2792114.png)

![[2-(4-Fluorophenyl)cyclopropyl]methan-1-ol](/img/structure/B2792118.png)


![5-methyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2792122.png)
![Tert-butyl 8-amino-2-azabicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B2792123.png)

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2792126.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2792129.png)


![[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B2792133.png)